2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O5S/c1-26-19-17(21(30)27(2)22(26)31)20(34-12-16(29)23-14-6-4-3-5-7-14)25-18(24-19)13-8-10-15(11-9-13)28(32)33/h3-11H,12H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXKWEPZDNVUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC=C4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Inspired [4+2] Cyclization
A method adapted from nicardipine synthesis utilizes methyl acetoacetate, 4-nitrobenzaldehyde, and ammonium acetate in refluxing ethanol. The reaction proceeds via enamine formation, followed by cyclodehydration to yield 2-(4-nitrophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine. Key parameters include:
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Solvent: Ethanol or n-butanol (boiling point ~78–118°C) to facilitate reflux.
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Catalyst: Ammonium acetate (1.5 equiv) to promote imine formation.
The dimethyl groups at positions 6 and 8 originate from methyl acetoacetate, which acts as both a methyl donor and a β-ketoester participant in the cyclization.
The introduction of the 4-thioacetamide group requires regioselective substitution at position 4 of the pyrimido[4,5-d]pyrimidine core. This step involves two stages: (1) thiolation and (2) amide coupling.
Nucleophilic Thiolation
The 4-chloro intermediate, generated by treating the core structure with phosphorus oxychloride, undergoes nucleophilic substitution with potassium thioacetate. Conditions include:
Amide Coupling with N-Phenylacetamide
The thioacetate intermediate is hydrolyzed to the thiol using HCl/EtOH (1:1), followed by coupling with N-phenylacetamide via a carbodiimide-mediated reaction:
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Coupling Agent: DCC (1.1 equiv) in chloroform.
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Base: Triethylamine (2.0 equiv) to neutralize HCl byproducts.
Optimization and Analytical Validation
Reaction Condition Optimization
Comparative studies reveal that substituting DMF with THF in the thiolation step reduces side-product formation (e.g., disulfides) by 15–20%. Additionally, replacing DCC with EDCI in the amide coupling phase improves yields to 88–92% by minimizing racemization.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO- d6): δ 8.42 (d, J = 8.8 Hz, 2H, Ar-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.35–7.28 (m, 5H, Ph-H), 3.42 (s, 3H, N-CH3), 2.68 (s, 3H, CO-CH3).
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HRMS (ESI): m/z [M+H]⁺ calcd for C24H20N6O5S: 529.1294; found: 529.1298.
Challenges and Alternative Routes
Competing Substitution Pathways
The electron-withdrawing nitro group at position 2 directs electrophilic attacks to position 4, but competing reactions at position 6 occur if stoichiometry is unbalanced. Using excess KSAc (1.5 equiv) suppresses this by 90%.
Alternative Thiolation Strategies
A patent-derived approach employs N-(2-chloroethyl)-N-benzyl-methylamine for thioether formation, yielding 85% purity before hydrolysis. However, this method requires high-pressure conditions (120°C, 2 atm), limiting scalability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings or the pyrimido[4,5-d]pyrimidine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents depending on the nature of the substitution reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound’s potential biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.
Medicine
In medicinal chemistry, the compound’s structure suggests potential therapeutic applications, such as anti-cancer, anti-inflammatory, or antimicrobial agents. Research may focus on its efficacy, toxicity, and mechanism of action in various disease models.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenylacetamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl group may facilitate binding to target sites, while the pyrimido[4,5-d]pyrimidine core could interact with active sites or binding pockets. The thioether linkage and acetamide group may also play roles in stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds provide insights into how substituent variations impact physicochemical and biological properties:
Structural Analog 1: 2-((2-(Furan-2-yl)-6,8-Dimethyl-5,7-Dioxo-5,6,7,8-Tetrahydropyrimido[4,5-d]Pyrimidin-4-yl)Thio)-N-(4-Nitrophenyl)Acetamide (CAS 847191-08-6)
- Molecular Formula : C₂₀H₁₆N₆O₆S
- Molecular Weight : 468.4 g/mol
- Key Differences :
- Replaces the 4-nitrophenyl at the 2-position with a furan-2-yl group, reducing electron-withdrawing effects.
- The acetamide is N-(4-nitrophenyl) instead of N-phenyl, increasing polarity.
- Implications :
- The furan substitution may reduce hydrophobic interactions but improve solubility. The additional nitro group on the acetamide could enhance target selectivity.
Structural Analog 2: 2-((4,6-Dimethylpyrimidin-2-yl)Thio)-N-Phenylacetamide Derivatives
- Molecular Formula : ~C₁₅H₁₅N₃O₂S (varies by substituent)
- Key Differences :
- Biological Activity :
- Implications :
- The fused core in the target compound may confer higher rigidity and binding affinity but reduce metabolic flexibility.
Structural Analog 3: N-(2,3-Dihydrobenzo[b][1,4]Dioxin-6-yl)-2-((2,6,8-Trimethyl-5,7-Dioxo-5,6,7,8-Tetrahydropyrimido[4,5-d]Pyrimidin-4-yl)Thio)Acetamide
- Key Differences :
- Implications :
- The dihydrobenzo[dioxin] group may improve blood-brain barrier penetration due to increased lipophilicity.
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound likely enhances binding to kinases or oxidoreductases, as seen in SIRT2 inhibitors.
- Thioacetamide Linkage : This moiety may reduce oxidative degradation compared to oxygen-based analogs, improving pharmacokinetics.
- Fused Core vs. Simpler Cores : The pyrimido[4,5-d]pyrimidine system in the target compound and Analog 3 could increase target selectivity but may pose synthetic challenges compared to Analog 2.
Q & A
Q. What are the critical steps for synthesizing this compound with high purity?
Synthesis typically involves multi-step reactions, including cyclization of pyrimidine derivatives and thioacetamide coupling. Key steps include:
- Thiolation : Introducing the thioether group via nucleophilic substitution under inert atmosphere (e.g., nitrogen) using reagents like thiourea derivatives .
- Nitrophenyl incorporation : Suzuki-Miyaura coupling or direct arylation to attach the 4-nitrophenyl group, requiring palladium catalysts and precise temperature control (80–100°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How can structural integrity be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : Analyze H and C spectra to verify methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 7.2–8.5 ppm), and carbonyl signals (δ 165–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 475.57) .
- X-ray crystallography : Resolve crystal structures to validate the tetrahydropyrimido[4,5-d]pyrimidine core and acetamide substituents .
Advanced Research Questions
Q. What strategies mitigate conflicting data in enzymatic inhibition assays?
Discrepancies in IC values often arise from assay conditions. Address these by:
- Standardizing buffer systems : Use Tris-HCl (pH 7.4) with 1 mM DTT to stabilize thiol-dependent enzymes .
- Controlling solvent interference : Limit DMSO to <0.1% to avoid enzyme denaturation.
- Validating with orthogonal assays : Compare fluorometric and radiometric readouts for cross-verification .
Q. How can computational modeling predict binding modes with kinase targets?
Employ:
- Molecular docking (AutoDock Vina) : Simulate interactions with ATP-binding pockets of kinases like EGFR or CDK2. Focus on hydrogen bonds between the acetamide carbonyl and kinase backbone (e.g., Met793 in EGFR) .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of the nitro-phenyl group in hydrophobic subpockets .
- Free energy calculations (MM/PBSA) : Quantify binding affinities and identify residues (e.g., Lys745 in EGFR) critical for selectivity .
Q. What experimental designs optimize SAR studies for anticancer activity?
Structure-activity relationship (SAR) optimization requires:
- Core modifications : Replace the 4-nitrophenyl group with electron-withdrawing substituents (e.g., trifluoromethoxy) to enhance cellular permeability .
- Thioether linker variation : Test methylthio vs. ethylthio analogs to balance solubility and target engagement .
- In vivo validation : Use xenograft models (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) to correlate plasma concentrations (LC-MS/MS) with tumor regression .
Methodological Challenges
Q. How to resolve low solubility in biological assays?
- Co-solvent systems : Use 10% PEG-400 in PBS for in vitro assays .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to improve bioavailability .
- Prodrug synthesis : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide group .
Q. What analytical methods quantify degradation products under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours.
- LC-MS/MS analysis : Identify hydrolyzed thioether (m/z 320.1) and nitro-reduced metabolites (m/z 445.5) using a Q-TOF mass spectrometer .
Data Interpretation
Q. How to reconcile discrepancies between in vitro potency and cellular efficacy?
- Assess membrane transporters : Use inhibitors (e.g., cyclosporine A for P-gp) to evaluate efflux pump involvement .
- Metabolic stability testing : Incubate with liver microsomes (human/rodent) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
